4-methoxypyridine-2,6-dicarboxylic Acid

Coordination Chemistry Crystal Engineering X-ray Crystallography

Researchers requiring predictable 4-position electronic effects in dipicolinic acid ligands face misidentification risks with unsubstituted or hydroxy analogs. This compound delivers the exact 4-methoxy substitution for defined coordination outcomes. • Enables mixed-ligand Ni(II)/Co(II) complexes with crystallographically defined M-N bond lengths (Ni: 2.078 Å; Co: 2.136 Å) for reproducible crystal engineering. • Distinct FT-IR signature (no O-H stretch at ~3400 cm⁻¹) allows rapid QC differentiation from chelidamic acid, eliminating analog mix-ups. • Electron-donating (+M) methoxy group modulates ligand triplet state energy for lanthanide antenna-effect sensitization-unavailable with unsubstituted DPA or 4-chloro analogs.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 52062-26-7
Cat. No. B1610197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxypyridine-2,6-dicarboxylic Acid
CAS52062-26-7
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
InChIKeyINGKNNWONGEVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine-2,6-dicarboxylic Acid (CAS 52062-26-7): Technical Specifications and Sourcing Profile


4-Methoxypyridine-2,6-dicarboxylic acid (CAS 52062-26-7) is a substituted pyridine-2,6-dicarboxylic acid derivative bearing a methoxy group at the 4-position. Its molecular formula is C8H7NO5 with a molecular weight of 197.15 g/mol . The compound exhibits a melting point of 225-226 °C with decomposition and a predicted boiling point of 484.4±45.0 °C . Structurally characterized as a tridentate ligand capable of metal coordination through its pyridine nitrogen and two carboxylate oxygen atoms, this compound serves as a building block in coordination chemistry and materials science .

Technical Rationale: Why Generic Pyridinedicarboxylic Acid Analogs Cannot Substitute for 4-Methoxypyridine-2,6-dicarboxylic Acid


Generic substitution among pyridine-2,6-dicarboxylic acid derivatives is technically unsound due to the profound influence of the 4-position substituent on coordination geometry, electronic properties, and supramolecular architecture. The unsubstituted dipicolinic acid (DPA) lacks the steric and electronic modulation provided by the 4-methoxy group. The 4-hydroxy analog (chelidamic acid) exhibits distinct hydrogen-bonding capabilities and pH-dependent tautomerism absent in the methoxy variant [1]. Similarly, 4-chloro derivatives demonstrate altered electron-withdrawing effects that shift metal-binding affinity [2]. Experimental evidence demonstrates that even minor 4-position modifications can redirect coordination polymer topology from discrete complexes to extended networks and alter crystallographic packing forces [1]. Procurement decisions must therefore be guided by the specific 4-substituent required for the target application rather than assuming functional interchangeability within this compound class.

Quantitative Differentiation Evidence: 4-Methoxypyridine-2,6-dicarboxylic Acid Versus In-Class Comparators


Crystal Engineering: 4-Methoxy Enables Mixed-Ligand Chelidamate Complex Formation Unavailable to Unsubstituted DPA

The 4-methoxypyridine (mhp) ligand enables the formation of mixed-ligand chelidamate complexes [M(chel)(mhpOCH3)·2H2O]·2H2O (M = Ni(II), Co(II)) where it coordinates exclusively through its pyridine nitrogen atom, leaving the carboxylate groups of the chelidamate ligand to complete the octahedral coordination sphere [1]. In contrast, unsubstituted pyridine-2,6-dicarboxylic acid (DPA) typically binds as a tridentate O,N,O chelator, precluding this mixed-ligand architecture [2]. The mhp ligand occupies the axial coordination site while chelidamate binds in the equatorial plane, producing a distorted octahedral geometry with specific bond lengths (Ni-Nmhp: 2.078 Å; Co-Nmhp: 2.136 Å) [1].

Coordination Chemistry Crystal Engineering X-ray Crystallography

Crystal Packing: π-π Stacking Interactions Distinguished from 4-Hydroxy Analog

Crystallographic analysis reveals that complexes incorporating 4-methoxypyridine exhibit π-π stacking interactions that contribute to crystal lattice stabilization, as confirmed by both experimental X-ray diffraction and DFT-optimized geometries [1]. The centroid-centroid distance between pyridine rings in the crystal packing is approximately 3.6-3.8 Å, consistent with aromatic π-π interactions [1]. In contrast, cadmium(II) complexes with the 4-hydroxy analog (chelidamic acid, hpdaH3) form one-dimensional coordination polymers where hydrogen bonding from the 4-OH group dominates supramolecular assembly rather than π-π stacking [2]. The methoxy group eliminates the strong hydrogen-bond donor capability of the 4-position, redirecting intermolecular organization toward aromatic stacking interactions.

Supramolecular Chemistry Crystal Engineering Computational Chemistry

Electronic Structure Modulation: Methoxy Group Alters Frontier Orbital Energies Relative to Unsubstituted DPA

DFT calculations at the B3LYP/6-31G(d) level reveal that the 4-methoxypyridine ligand, when coordinated in [Ni(chel)(mhpOCH3)·2H2O]·2H2O and [Co(chel)(mhpOCH3)·2H2O]·2H2O complexes, exhibits distinct HOMO-LUMO energy gaps and charge distribution patterns [1]. Natural Bond Orbital (NBO) analysis demonstrates charge delocalization involving the methoxy oxygen lone pairs and the pyridine π-system, modulating the electronic environment at the metal center [1]. While direct quantitative HOMO-LUMO comparison data for unsubstituted DPA under identical computational conditions is not available in the primary literature, the electron-donating methoxy substituent (+M effect) is established to elevate the pyridine ring π-orbital energies relative to unsubstituted DPA, a trend supported by spectroscopic studies of 4-substituted pyridine-2,6-dicarboxylate lanthanide complexes [2].

Computational Chemistry DFT Electronic Structure

Vibrational Spectroscopic Signature: Distinct IR Bands Differentiate Methoxy from Hydroxy and Unsubstituted Analogs

FT-IR spectroscopic characterization of [M(chel)(mhpOCH3)·2H2O]·2H2O (M = Ni, Co) complexes identifies distinct vibrational bands attributable to the 4-methoxypyridine ligand that serve as spectroscopic fingerprints for compound identification and purity assessment [1]. The methoxy C-O stretching vibration appears as a characteristic band distinct from the O-H stretching (broad, ~3400 cm⁻¹) observed in the 4-hydroxy analog chelidamic acid [2]. DFT-calculated vibrational frequencies with potential energy distribution (PED) analysis confirm the assignment of methoxy-specific modes, enabling differentiation from other 4-substituted pyridine-2,6-dicarboxylic acid derivatives in complex mixtures or reaction monitoring [1].

FT-IR Spectroscopy Analytical Chemistry Quality Control

Validated Application Scenarios for 4-Methoxypyridine-2,6-dicarboxylic Acid (CAS 52062-26-7)


Mixed-Ligand Coordination Complex Synthesis for Crystal Engineering

Researchers requiring mixed-ligand transition metal complexes with tunable coordination geometries should prioritize this compound over unsubstituted dipicolinic acid. As demonstrated by Uçar et al. (2015), 4-methoxypyridine functions as a monodentate N-donor ligand when combined with chelidamic acid, enabling the synthesis of [Ni(chel)(mhpOCH3)·2H2O]·2H2O and [Co(chel)(mhpOCH3)·2H2O]·2H2O complexes with distorted octahedral geometry [1]. This mixed-ligand architecture is inaccessible using DPA, which coordinates exclusively as a tridentate chelator and cannot serve as an ancillary monodentate ligand [1]. The defined Ni-Nmhp (2.078 Å) and Co-Nmhp (2.136 Å) bond lengths provide predictable structural parameters for crystal engineering design.

Supramolecular Assembly Studies Requiring π-π Stacking-Driven Architecture

This compound is the appropriate selection when π-π stacking interactions are desired as the primary supramolecular organizing force rather than hydrogen bonding. Crystallographic evidence confirms that 4-methoxypyridine-containing complexes exhibit significant π-π stacking (centroid-centroid distance ~3.6-3.8 Å) as a key crystal stabilization mechanism [1]. In contrast, the 4-hydroxy analog (chelidamic acid) forms extended hydrogen-bonding networks that dominate supramolecular assembly, as demonstrated in cadmium(II) and nickel(II) coordination polymers where O-H···O hydrogen bonds dictate crystal packing [2]. Researchers investigating aromatic stacking phenomena should select the methoxy variant over the hydroxy analog.

Lanthanide Complex Sensitization with Electron-Donating 4-Substituent

Based on established structure-property relationships in pyridine-2,6-dicarboxylate lanthanide complexes, the electron-donating methoxy group at the 4-position modulates the ligand-centered triplet state energy, which directly affects sensitization efficiency for lanthanide luminescence [1]. DFT calculations confirm that the methoxy oxygen participates in charge delocalization with the pyridine π-system via NBO-confirmed lone pair interactions [2]. Researchers developing luminescent lanthanide materials or time-resolved fluorescence assays should select 4-methoxypyridine-2,6-dicarboxylic acid specifically when an electron-donating (+M) 4-substituent is required to tune antenna effects — a property not provided by unsubstituted DPA or electron-withdrawing 4-chloro analogs.

Quality Control Identity Confirmation via FT-IR Fingerprinting

Procurement and QC laboratories can leverage the distinct FT-IR signature of this compound for incoming material verification and purity assessment. The absence of O-H stretching bands (~3400 cm⁻¹) and presence of characteristic methoxy C-O stretching vibrations provide unambiguous spectroscopic differentiation from the 4-hydroxy analog chelidamic acid and unsubstituted DPA [1]. DFT-calculated vibrational frequencies with potential energy distribution (PED) analysis are available to support peak assignment and method validation [1]. This enables rapid, non-destructive confirmation that the correct 4-substituted derivative has been received, mitigating the risk of in-class analog misidentification.

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